Cas no 2166879-73-6 (1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride)

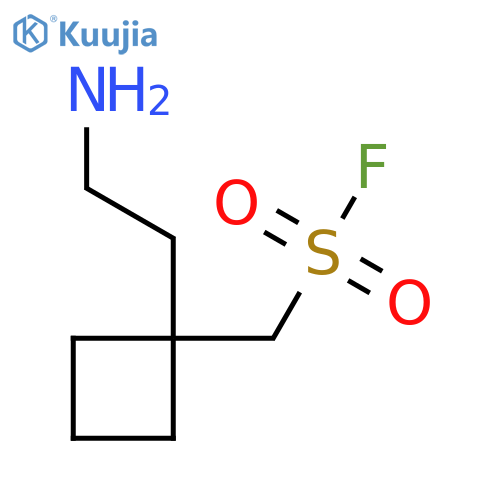

2166879-73-6 structure

商品名:1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride

1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride

- 2166879-73-6

- EN300-1577247

- [1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride

-

- インチ: 1S/C7H14FNO2S/c8-12(10,11)6-7(4-5-9)2-1-3-7/h1-6,9H2

- InChIKey: VSSSJCJUWFHCFU-UHFFFAOYSA-N

- ほほえんだ: S(CC1(CCN)CCC1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 195.07292802g/mol

- どういたいしつりょう: 195.07292802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1577247-0.1g |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 0.1g |

$2232.0 | 2023-05-26 | ||

| Enamine | EN300-1577247-0.05g |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 0.05g |

$2131.0 | 2023-05-26 | ||

| Enamine | EN300-1577247-5.0g |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 5g |

$7358.0 | 2023-05-26 | ||

| Enamine | EN300-1577247-0.5g |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 0.5g |

$2435.0 | 2023-05-26 | ||

| Enamine | EN300-1577247-50mg |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 50mg |

$2131.0 | 2023-09-24 | ||

| Enamine | EN300-1577247-2500mg |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 2500mg |

$4973.0 | 2023-09-24 | ||

| Enamine | EN300-1577247-1.0g |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 1g |

$2537.0 | 2023-05-26 | ||

| Enamine | EN300-1577247-100mg |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 100mg |

$2232.0 | 2023-09-24 | ||

| Enamine | EN300-1577247-250mg |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 250mg |

$2333.0 | 2023-09-24 | ||

| Enamine | EN300-1577247-10000mg |

[1-(2-aminoethyl)cyclobutyl]methanesulfonyl fluoride |

2166879-73-6 | 10000mg |

$10911.0 | 2023-09-24 |

1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2166879-73-6 (1-(2-aminoethyl)cyclobutylmethanesulfonyl fluoride) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量